molecular formula C14H21Cl2F3N2O B195739 Mapenterol hydrochloride CAS No. 54238-51-6

Mapenterol hydrochloride

Cat. No. B195739
CAS RN: 54238-51-6
M. Wt: 361.2 g/mol
InChI Key: LWJSGOMCMMDPEN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Mapenterol hydrochloride is C14H21Cl2F3N2O . The InChI code is InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H . The Canonical SMILES is CCC©©NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl .


Chemical Reactions Analysis

While specific chemical reactions involving Mapenterol hydrochloride are not available, it’s important to note that as a β2-adrenoceptor agonist, it likely interacts with β2-adrenoceptors in the body, leading to various physiological effects .


Physical And Chemical Properties Analysis

Mapenterol hydrochloride has a molecular weight of 361.23 g/mol . It appears as a solid, white to off-white in color . It is slightly soluble in water and DMSO, and sparingly soluble in methanol .

Scientific Research Applications

  • Bi et al. (2016) explored the interactions between mapenterol and serum albumins (bovine serum albumin - BSA and human serum albumin - HSA) using fluorescence spectroscopy, absorption spectroscopy, circular dichroism, and molecular docking. They discovered that mapenterol can quench the intrinsic fluorescence of BSA and HSA through static quenching processes. The study highlighted the significance of electrostatic forces and hydrophobic interactions in stabilizing the mapenterol-BSA/HSA complex and indicated changes in the conformation of BSA/HSA upon mapenterol binding (Bi, Zhao, Wang, & Zhou, 2016).

  • Karamolegou et al. (2018) described a methodology using gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying seven β-agonist residues, including mapenterol, in liver and meat samples. The study developed an optimized method involving various extraction procedures and solid-phase extraction (SPE) with C18 cartridges for determining mapenterol concentrations, demonstrating its applicability in food safety analysis (Karamolegou et al., 2018).

  • Al-Kasasbeh et al. (2020) evaluated the clinical impact of repeat application of hydrogel-forming microneedle array patches (MAPs), which are considered for patient monitoring and non-melanoma skin cancer management. This study primarily focused on the safety aspects of MAPs in human volunteers, indicating the relevance of mapenterol in clinical tool development for health monitoring (Al-Kasasbeh et al., 2020).

  • Ge et al. (2018) developed an immunochromatographic test strip method for the rapid detection of mabuterol and mapenterol in pig urine. This study highlights the application of mapenterol in developing sensitive and specific testing methods for β-agonists in the agricultural and food industries (Ge, Suryoprabowo, Wu, Zheng, & Kuang, 2018).

  • Jamali and Shariati (2018) investigated the effects of maprotiline hydrochloride on testicular development in newborn male rats. Although this study focuses on maprotiline, it's included due to the similarity in chemical naming, underscoring the importance of precision in chemical identification for research applications (Jamali & Shariati, 2018).

Safety And Hazards

While specific safety and hazard information for Mapenterol hydrochloride is not available, it’s important to handle all chemicals with care. Avoid breathing dust/fume/gas/mist/vapours/spray and wash skin thoroughly after handling . Use only outdoors or in a well-ventilated area and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJSGOMCMMDPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538091
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mapenterol hydrochloride

CAS RN

54238-51-6, 1325559-18-9
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mapenterol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1325559-18-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.37 gm of 1-(4'-amino-3'-trifluoromethyl-phenyl)-2-tert.pentylamino-ethanol hydrobromide and 0.2 ml of pyridine were dissolved in 30 ml of tetrahydrofuran, and the solution was cooled to 0° C. 0.3 gm of iodobenzene dichloride was added, the mixture was held for 2 hours at 0° C., and 0.1 gm of iodobenzene dichloride was again added. After standing for 20 hours at about 4° C., the solution was evaporated, distributed between ethyl acetate and water, the aqueous phase was made alkaline with 2N ammonia, and the solution was again extracted with ethyl acetate. The organic phase was washed with water, dried and a few drops of isopropanolic 4N hydrochloric acid were added. The precipitated hydrochloride of the above-mentioned compound was suction-filtered off and washed with ether. M.p. 176°-178° C. (decomp.).
Name
1-(4'-amino-3'-trifluoromethyl-phenyl)-2-tert.pentylamino-ethanol hydrobromide
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Li - 2015 - agris.fao.org
… cid: 2292); beta-adrenergic agonists; spectra library; procaterol (pubchem cid: 4916); bambuterol (pubchem cid: 54766); isoetharine (pubchem cid: 3762); mapenterol hydrochloride (…
Number of citations: 0 agris.fao.org
Q Feng, W Yang, G Chen… - LCGC North America, 2011 - chromatographyonline.com
… ; ractopamine hydrochloride, brombuterol hydrochloride, cimaterol, clenpenterol hydrochloride, mabuterol hydrochloride, tulobuterol hydrochloride, mapenterol hydrochloride, cimbuterol…
Number of citations: 7 www.chromatographyonline.com
Z Zhang, H Yan, F Cui, H Yun, X Chang, J Li… - Food Analytical …, 2016 - Springer
The objective of the present study is to develop and optimize a simple, high-throughput method for determining 14 β-agonists (ie, banbuterol, brombuterol, cimaterol, cimbuterol, …
Number of citations: 24 link.springer.com
F Sai, M Hong, Z Yunfeng, C Huijing… - Journal of agricultural …, 2012 - ACS Publications
… Brombuterol hydrochloride, clenisopenterol hydrochloride, clencyclohexerol, clenhexerol, cimbuterol, and mapenterol hydrochloride were purchased from WITEGA Laboratorien Berlin-…
Number of citations: 88 pubs.acs.org
L Giannetti, G Ferretti, V Gallo, F Necci, A Giorgi… - … of Chromatography B, 2016 - Elsevier
Beta-sympathomimetic compounds are widely used in therapy because of the bronchodilator, smooth muscle-relaxant and tocolytic properties. However, their growth promoting and …
Number of citations: 23 www.sciencedirect.com
S Ouyang, D Zhang, T Zhu, S Yu, QN Hu, Y Le - Toxicology in Vitro, 2021 - Elsevier
… hydrochloride, bitolterol mesylate, albuterol (salbutamol), salmeterol, orciprenaline, reproterol, cimaterol, clenproperol, hydroxymethyl clenbuterol, mapenterol hydrochloride, …
Number of citations: 1 www.sciencedirect.com
J Li, Z Zhang, X Liu, H Yan, S Han, H Zhang… - Food analytical …, 2014 - Springer
In the present study, a method for analysis of 14 β-agonists in weight-reducing dietary supplements using the QuEChERS procedure followed by UHPLC-ESI/MS-MS based on two scan …
Number of citations: 10 link.springer.com
YN Wu, H Miao, S Fan, YF Zhao - Science China Chemistry, 2010 - Springer
… Brombuterol-HCl (>99%), clenisopenterol-HCl (>99%), clencyclohexerol hydrochloride (>99.5%), clenhexerol (>99%), cimbuterol (>99%), and mapenterol hydrochloride (>99%) were …
Number of citations: 13 link.springer.com
Q Feng, W Yang, G Chen, W Ling - LCGC Europe, 2012 - chromatographyonline.com
… ; ractopamine hydrochloride, brombuterol hydrochloride, cimaterol, clenpenterol hydrochloride, mabuterol hydrochloride, tulobuterol hydrochloride, mapenterol hydrochloride, …
Number of citations: 0 www.chromatographyonline.com
C Bozzolino, M Leporati, F Gani, C Ferrero… - … of pharmaceutical and …, 2018 - Elsevier
A fast analytical method for the simultaneous detection of 24 β 2 -agonists in human urine was developed and validated. The method covers the therapeutic drugs most commonly …
Number of citations: 8 www.sciencedirect.com

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